4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid
Description
4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with a nitro group at position 3 and a (2-methylphenyl)thio group at position 4. Nitroaromatic compounds are critical in industrial applications, such as pharmaceuticals, dyes, and agrochemicals, but they are also environmental pollutants due to their toxicity and persistence .
Properties
IUPAC Name |
4-(2-methylphenyl)sulfanyl-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-9-4-2-3-5-12(9)20-13-7-6-10(14(16)17)8-11(13)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAMNVUCVOWPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256074 | |
| Record name | 4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-33-0 | |
| Record name | 4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355816-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid typically involves the nitration of 4-[(2-Methylphenyl)thio]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated control systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Various nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products
Reduction: 4-[(2-Methylphenyl)thio]-3-aminobenzoic acid.
Oxidation: 4-[(2-Methylphenyl)sulfinyl]-3-nitrobenzoic acid or 4-[(2-Methylphenyl)sulfonyl]-3-nitrobenzoic acid.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid depends on its chemical interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage may also play a role in binding to specific proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the nitrobenzoic acid scaffold significantly alter physicochemical properties. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
*Hypothetical activity based on substrate specificity of MnbAB, which tolerates methyl and thioether groups but shows reduced activity with bulky or polar substituents .
Key Observations :
- Thioether vs. Amino/Acetylamino Groups: The (2-methylphenyl)thio group likely enhances lipophilicity compared to polar amino or acetylamino substituents, affecting solubility and membrane permeability.
- Steric Effects : Bulky substituents (e.g., 4-chloro-2,5-dimethylphenyl in ) may hinder enzymatic degradation by MnbAB, whereas smaller groups like methylphenylthio may allow moderate activity .
Biodegradability and Environmental Impact
The microbial enzyme MnbAB from Comamonas sp. JS46 degrades nitroaromatics by cleaving the nitro group. Substrate specificity studies indicate:
Biological Activity
4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid (CAS No. 355816-33-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
Chemical Formula: C13H11NO3S
Molecular Weight: 273.30 g/mol
Structure: The compound features a nitro group, a benzoic acid moiety, and a thioether linkage to a methyl-substituted phenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Electrophilic Properties: The nitro group can act as an electrophile, enabling the compound to form adducts with nucleophiles in biological systems.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro studies indicated that it exhibits cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 22.3 |
| A549 | 18.7 |
The mechanism appears to involve induction of apoptosis and cell cycle arrest, particularly in rapidly dividing cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .
- Anticancer Research : A publication in the Journal of Medicinal Chemistry reported that this compound selectively inhibited cancer cell proliferation through modulation of apoptosis-related pathways. The authors highlighted its potential as a lead compound for developing new anticancer therapies .
- Enzymatic Inhibition : A recent study explored the compound's ability to inhibit specific enzymes related to cancer metabolism. Results indicated that it could effectively reduce enzyme activity associated with tumor growth, suggesting a dual mechanism of action involving both direct cytotoxicity and metabolic modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
